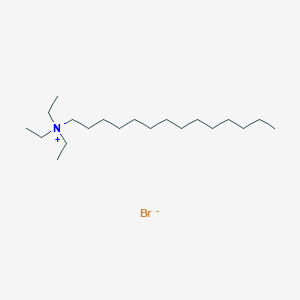
Tetradecyltriethylammonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecyltriethylammonium bromide, also known as this compound, is a useful research compound. Its molecular formula is C20H44BrN and its molecular weight is 378.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications Overview
| Application Area | Description |
|---|---|
| Surfactant | Used to modify surface properties, enhance wetting, and stabilize emulsions. |
| Nanotechnology | Employed in the synthesis of nanomaterials and as a template for mesoporous materials. |
| Biological Research | Investigated for its effects on cellular processes and as a tool in drug delivery systems. |
| Environmental Science | Utilized in studies assessing soil and water interactions with organic compounds. |
| Pharmaceuticals | Explored for drug formulation and delivery due to its surfactant properties. |
Surfactant Properties
TTAB is primarily used as a surfactant due to its ability to lower the surface tension of liquids. This property is crucial in various applications:
- Emulsification : TTAB stabilizes emulsions in cosmetic formulations and pharmaceuticals.
- Wettability Enhancement : It improves the wettability of surfaces, making it useful in coatings and paints.
Nanotechnology
TTAB plays a significant role in the synthesis of nanomaterials:
- Template for Mesoporous Materials : It has been utilized as a surfactant template for creating mesoporous silica and other materials, which are important for catalysis and drug delivery systems .
- Nanoparticle Stabilization : TTAB helps stabilize nanoparticles, preventing agglomeration during synthesis .
Biological Research
TTAB has been studied for its impact on biological systems:
- Cellular Studies : Research indicates that TTAB can influence cellular processes such as endocytosis and apoptosis, making it a valuable tool for studying cell biology .
- Drug Delivery Systems : Its surfactant properties facilitate the formulation of drug delivery systems, enhancing the bioavailability of poorly soluble drugs .
Environmental Science
TTAB is used to study interactions between organic compounds and environmental matrices:
- Soil Analysis : It assists in the extraction and analysis of low molecular weight organic acids from soils, providing insights into soil chemistry .
- Water Treatment : Its ability to form micelles aids in the removal of pollutants from water sources .
Case Study 1: Synthesis of Mesoporous Ceria-Zirconia
In a study examining the use of TTAB as a surfactant-controlled method for synthesizing mesoporous ceria-zirconia solid solutions, researchers found that TTAB facilitated the formation of cationic defects within the crystalline structure, enhancing catalytic properties .
Case Study 2: Cellular Impact Studies
A study focused on the effects of TTAB on human cancer cells demonstrated that it could induce apoptosis through the inhibition of dynamin-mediated trafficking events. This finding highlights its potential as a pharmacological tool in cancer research .
Propriétés
Numéro CAS |
18144-35-9 |
|---|---|
Formule moléculaire |
C20H44BrN |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
triethyl(tetradecyl)azanium;bromide |
InChI |
InChI=1S/C20H44N.BrH/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21(6-2,7-3)8-4;/h5-20H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
KMMBACZABOAUFF-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCC[N+](CC)(CC)CC.[Br-] |
SMILES canonique |
CCCCCCCCCCCCCC[N+](CC)(CC)CC.[Br-] |
Synonymes |
TETRADECYLTRIETHYLAMMONIUMBROMIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















